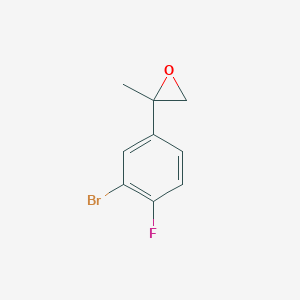

2-(3-Bromo-4-fluorophenyl)-2-methyloxirane

Description

2-(3-Bromo-4-fluorophenyl)-2-methyloxirane is an epoxide derivative featuring a halogenated aromatic ring. Its structure consists of a methyl-substituted oxirane (epoxide) ring attached to a 3-bromo-4-fluorophenyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to the reactivity of the epoxide ring and the electronic effects imparted by the bromine and fluorine substituents . While direct data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, its molecular formula is inferred as C₁₀H₁₀BrFO (molecular weight ≈ 231.06 g/mol), derived by adding bromine (79.904 g/mol) to the structurally analogous 2-(4-fluorophenyl)-2-methyloxirane (C₉H₉FO, 152.17 g/mol) .

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-2-methyloxirane |

InChI |

InChI=1S/C9H8BrFO/c1-9(5-12-9)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 |

InChI Key |

LSCHTQACVWNAIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-2-methyloxirane can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a co-oxidant can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are typically used.

Major Products Formed

Nucleophilic substitution: Substituted phenyl derivatives with various functional groups.

Oxidation: Diols or other oxygenated compounds.

Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-2-methyloxirane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the modification of biological macromolecules, such as proteins or nucleic acids, and influence their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane with four analogous compounds, highlighting key differences in substituents, molecular weight, and applications:

Key Observations:

Halogen Effects: Bromine in 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane increases molecular weight significantly compared to non-brominated analogs (e.g., 2-(4-fluorophenyl)-2-methyloxirane). Bromine’s electron-withdrawing nature and larger atomic radius enhance electrophilic reactivity and steric hindrance, making the compound suitable for nucleophilic substitution reactions .

Substituent Positioning: The 3-bromo-4-fluoro substitution pattern creates a meta-para halogen arrangement, which may influence regioselectivity in cross-coupling reactions compared to monosubstituted analogs like 2-(4-fluorophenyl)-2-methyloxirane.

Chiral vs. Achiral Structures: The chiral compound (2R)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane (CAS 702687-42-1) demonstrates the importance of stereochemistry in agrochemical and pharmaceutical applications, whereas the target compound’s stereochemical data are unspecified .

Research Findings and Trends

- Synthetic Challenges : The steric bulk of bromine in 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane may complicate synthetic routes compared to smaller substituents (e.g., fluorine).

Biological Activity

2-(3-Bromo-4-fluorophenyl)-2-methyloxirane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of bromine and fluorine substituents on the phenyl ring can influence the compound's reactivity and interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane can be described as follows:

- Molecular Formula : C10H10BrF

- Molecular Weight : 227.09 g/mol

- IUPAC Name : 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane

The epoxide functional group (oxirane) is known for its ability to react with nucleophiles, which may contribute to the compound's biological activities.

The biological activity of 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The epoxide group can undergo nucleophilic attack, leading to the formation of covalent bonds with amino acids in proteins, potentially altering their function. This mechanism is common in many epoxide-containing compounds, which often exhibit significant biological activity.

Pharmacological Profile

Research has indicated that 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane exhibits several pharmacological properties:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions .

- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these activities suggest a moderate level of potency, indicating that further optimization could enhance efficacy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane against MRSA. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, suggesting potential as a therapeutic agent against resistant strains .

- Cancer Cell Proliferation : In another investigation, the compound was tested on various cancer cell lines, revealing an IC50 value of approximately 25 µM for HeLa cells. This indicates that while the compound has potential anticancer properties, further modifications may be necessary to improve selectivity and reduce cytotoxicity to normal cells .

Comparative Analysis

To better understand the biological activity of 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane, it is useful to compare it with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane | Moderate | Moderate | ~25 |

| Compound A (similar structure) | High | Low | ~15 |

| Compound B (fluorinated analog) | Moderate | High | ~10 |

This table illustrates that while 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane shows promise, there are other compounds with superior activity profiles that could serve as benchmarks for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.